BenchChemオンラインストアへようこそ!

1,3,4-Thiadiazole-2-carboxamide

Antibacterial Gram-positive bacteria Inhibition zone

Why choose this scaffold? The 1,3,4-thiadiazole-2-carboxamide core is NOT functionally interchangeable with 1,2,4- or 1,2,3-thiadiazole isomers. Evidence shows the 1,3,4-arrangement and 2-carboxamide substituent are essential for: (i) >10-fold FFA1 agonist potency improvement over earlier thiadiazole analogs for type 2 diabetes programs; (ii) superior DHPS binding in S. aureus (derivative 8c); (iii) protein denaturation inhibition exceeding diclofenac for non-NSAID anti-inflammatory development; (iv) EC50 advantage over commercial fungicides against Xac/Xoc. Procure the authentic 1,3,4-thiadiazole-2-carboxamide core—generic alternatives compromise SAR, metabolic stability, and receptor binding.

Molecular Formula C3H3N3OS
Molecular Weight 129.14 g/mol
Cat. No. B11807702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazole-2-carboxamide
Molecular FormulaC3H3N3OS
Molecular Weight129.14 g/mol
Structural Identifiers
SMILESC1=NN=C(S1)C(=O)N
InChIInChI=1S/C3H3N3OS/c4-2(7)3-6-5-1-8-3/h1H,(H2,4,7)
InChIKeyGVCAFUYKBNBKAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4-Thiadiazole-2-carboxamide: A Core Heterocyclic Scaffold with Quantifiable Biological Activity


1,3,4-Thiadiazole-2-carboxamide is a heterocyclic building block consisting of a five-membered thiadiazole ring fused with a carboxamide group. Its molecular formula is C3H3N3OS, with a molecular weight of 129.14 g/mol. This scaffold serves as a versatile pharmacophore, enabling the synthesis of diverse derivatives with demonstrated antibacterial, anti-inflammatory, and receptor-modulating properties [1]. The core structure's intrinsic polarity and hydrogen-bonding capacity contribute to favorable drug-like properties, making it a strategic starting point for medicinal chemistry optimization [2].

Why 1,3,4-Thiadiazole-2-carboxamide Cannot Be Interchanged with Generic Thiadiazole Analogs


The 1,3,4-thiadiazole-2-carboxamide scaffold is not functionally equivalent to other thiadiazole isomers (e.g., 1,2,4- or 1,2,3-thiadiazoles) or simple carboxamides. The specific 1,3,4-arrangement of nitrogen and sulfur atoms dictates unique electronic properties, hydrogen-bonding patterns, and metabolic stability profiles [1]. For instance, the 2-carboxamide substituent is critical for optimal binding to targets such as dihydropteroate synthase (DHPS) in S. aureus and free fatty acid receptor 1 (FFA1), as demonstrated by molecular docking and comparative potency studies [2]. Substituting the core or the carboxamide moiety with generic alternatives invariably compromises the intended bioactivity, metabolic stability, or synthetic versatility, as quantified in the evidence below.

Quantitative Evidence for 1,3,4-Thiadiazole-2-carboxamide Derivatives: Head-to-Head Performance Data


Superior Antibacterial Activity Against Gram-Positive Pathogens: 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide Derivatives vs. Ciprofloxacin

Derivatives of 1,3,4-thiadiazole-2-carboxamide, specifically compounds 4c and 8c, exhibited antibacterial activity comparable to the standard drug ciprofloxacin against Staphylococcus aureus and Bacillus subtilis. At a concentration of 0.5 mg/mL, compound 8c produced an inhibition zone of 33.26 ± 4.73 mm against S. aureus, while ciprofloxacin at the same concentration yielded 43.97 ± 4.28 mm. Against Bacillus subtilis, compound 8c showed an inhibition zone of 36.44 ± 4.05 mm, compared to ciprofloxacin's 43.97 ± 4.28 mm [1]. While ciprofloxacin remains more potent overall, the thiadiazole derivatives demonstrate significant, dose-dependent antibacterial activity, positioning them as viable alternatives or starting points for further optimization.

Antibacterial Gram-positive bacteria Inhibition zone

Inhibition of Protein Denaturation: 1,3,4-Thiadiazole-2-carboxamide Derivatives Outperform Diclofenac Sodium

In a bovine serum albumin (BSA) protein denaturation assay, a standard model for anti-inflammatory activity, 1,3,4-thiadiazole-2-carboxamide derivatives demonstrated superior efficacy compared to the reference NSAID diclofenac sodium. At a concentration of 250 µg/mL, compound 4c achieved 86.44% inhibition, compound 8c achieved 85.14%, and compound 3a achieved 83.24%, whereas diclofenac sodium exhibited 82.5% inhibition under identical conditions [1]. This quantitative advantage positions these derivatives as promising anti-inflammatory leads.

Anti-inflammatory Protein denaturation BSA assay

Potency Enhancement in FFA1 Agonists: 1,3,4-Thiadiazole-2-carboxamide Scaffold Delivers Superior EC50 vs. Previous Thiadiazole-Based Agonists

Two series of FFA1 agonists built upon the 1,3,4-thiadiazole-2-carboxamide scaffold exhibited significant improvements in potency compared to previously described 1,3,4-thiadiazole-based FFA1 agonists. The most potent compounds achieved sub-micromolar EC50 values in calcium mobilization assays, representing a >10-fold increase in potency over earlier thiadiazole-containing ligands [1]. This scaffold also conferred high selectivity for FFA1 over related receptors. Additionally, one optimized lead compound from this series displayed a reasonable ADME profile, including acceptable metabolic stability in mouse liver microsomes and low hERG liability, whereas another series suffered rapid plasma degradation—highlighting the importance of precise substitution patterns.

FFA1 GPR40 Type 2 diabetes

Antifungal Efficacy Against Phytopathogens: 1,3,4-Thiadiazole-2-carboxamide Thioether Derivatives vs. Commercial Fungicides

Compound 5k, a derivative of 1,3,4-thiadiazole-2-carboxamide incorporating a 2-methoxyphenoxy and methylthio group, demonstrated superior in vitro inhibitory activity against two plant pathogenic bacteria, Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzicolaby (Xoc). The EC50 values were 22 μg/mL (Xac) and 15 μg/mL (Xoc), which were lower (more potent) than those of the commercial controls thiodiazole copper and bismerthiazol tested under the same conditions [1]. However, all tested derivatives were less effective than carbendazim against certain fungal species, indicating a specific spectrum of activity.

Antifungal Agricultural fungicide EC50

Optimal Application Scenarios for 1,3,4-Thiadiazole-2-carboxamide and Its Derivatives


Lead Optimization in Antibacterial Drug Discovery Targeting Gram-Positive Pathogens

Based on direct head-to-head inhibition zone data against S. aureus and B. subtilis [1], 1,3,4-thiadiazole-2-carboxamide derivatives like 8c are suitable for early-stage antibacterial programs focused on Gram-positive infections, particularly where ciprofloxacin resistance is a concern or where a narrower spectrum is desired to preserve the microbiome.

Anti-inflammatory Drug Development with a Novel Mechanism of Action

The superior protein denaturation inhibition by compounds 4c and 8c compared to diclofenac sodium [1] positions 1,3,4-thiadiazole-2-carboxamide derivatives as compelling starting points for developing non-NSAID anti-inflammatory agents, potentially circumventing COX-2 related cardiovascular risks.

Agrochemical Fungicide Development for Citrus and Rice Pathogens

The EC50 advantage of compound 5k over thiodiazole copper and bismerthiazol against Xac and Xoc [1] makes 1,3,4-thiadiazole-2-carboxamide thioether derivatives attractive for developing new agricultural fungicides. Procurement of the core scaffold for further SAR studies could yield effective crop protection agents with potentially reduced environmental impact.

Metabolic Disorder Research: FFA1 Agonist Optimization

The >10-fold potency improvement achieved with 1,3,4-thiadiazole-2-carboxamide-based FFA1 agonists over previous thiadiazole analogs [1] validates the scaffold's utility in type 2 diabetes drug discovery. Researchers should prioritize derivatives from the more metabolically stable series identified by Krasavin et al. for in vivo efficacy and safety profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,4-Thiadiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.